Methyl 1-ethynylcyclopropane-1-carboxylate
Overview
Description
Methyl 1-ethynylcyclopropane-1-carboxylate is a useful research compound. Its molecular formula is C7H8O2 and its molecular weight is 124.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methyl 1-ethynylcyclopropane-1-carboxylate is a structural analog of 1-aminocyclopropane-1-carboxylate (ACC), which is the direct precursor of the plant hormone ethylene . The primary targets of this compound are the ethylene receptors in plants .
Mode of Action
this compound interacts with its targets, the ethylene receptors, in a similar manner to ACC . It has been identified as an agonist of ethylene response in plants . This means it enhances ethylene-related responses in plants, similar to the effects of ACC .
Biochemical Pathways
The compound is involved in the ethylene biosynthetic pathway. Ethylene is a gaseous endogenous phytohormone that regulates a wide range of developmental processes and responses to biotic and abiotic stresses . The biosynthesis starts with the conversion of the amino acid methionine to S-adenosyl-L-methionine (SAM) by SAM synthetase. SAM is then converted to ACC, which is catalyzed by ACC synthase . This compound, being a structural analog of ACC, fits into this pathway and influences the production of ethylene .
Result of Action
this compound triggers enhanced ethylene-related responses in plants . These include restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit .
Biochemical Analysis
Biochemical Properties
Methyl 1-ethynylcyclopropane-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as aminocyclopropane-1-carboxylate synthase (ACC synthase) and aminocyclopropane-1-carboxylate oxidase (ACC oxidase). These enzymes are involved in the biosynthesis of ethylene, a crucial plant hormone. This compound acts as a substrate analog, influencing the activity of these enzymes and thereby modulating ethylene production .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In plant cells, it has been observed to enhance ethylene-related responses, such as restrained root elongation, increased root hair number, and accelerated ripening of postharvest fruits . These effects are mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate ethylene biosynthesis genes further underscores its influence on cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an agonist of ethylene response by competitively binding to ACC oxidase, thereby enhancing ethylene production . This binding interaction leads to the activation of downstream signaling pathways and changes in gene expression, ultimately resulting in the observed cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. It has been found to be a stable compound with consistent bioactivity over extended periods . Long-term studies have shown that its effects on cellular function, such as ethylene production and gene expression, remain sustained, making it a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated a dose-dependent response, with higher concentrations leading to more pronounced effects on ethylene production and related cellular processes . At very high doses, there may be toxic or adverse effects, highlighting the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to ethylene biosynthesis. It interacts with enzymes such as ACC synthase and ACC oxidase, which are key players in the conversion of S-adenosyl-L-methionine to ethylene . This interaction influences metabolic flux and metabolite levels, thereby modulating the overall ethylene biosynthesis pathway .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it exerts its biochemical effects . The compound’s distribution pattern is crucial for its role in modulating ethylene production and related cellular processes .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytosol, where it interacts with enzymes involved in ethylene biosynthesis . This localization is essential for its activity, as it ensures proximity to its target enzymes and facilitates efficient modulation of ethylene production . Additionally, post-translational modifications and targeting signals may influence its distribution within specific cellular compartments .
Properties
IUPAC Name |
methyl 1-ethynylcyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-3-7(4-5-7)6(8)9-2/h1H,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQDMDGANKZKFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.